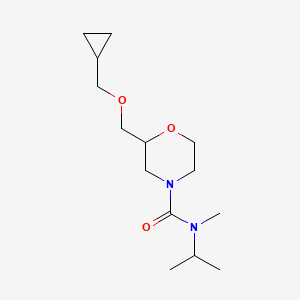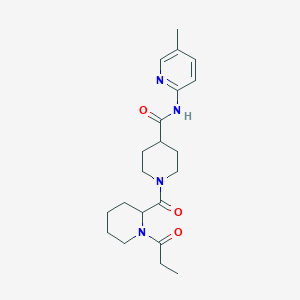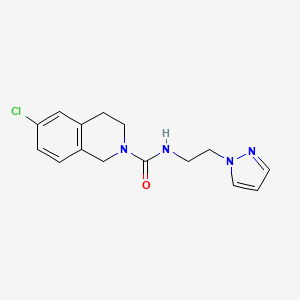
2-(cyclopropylmethoxymethyl)-N-methyl-N-propan-2-ylmorpholine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(cyclopropylmethoxymethyl)-N-methyl-N-propan-2-ylmorpholine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as CPMM and is a morpholine derivative. The compound has a unique structure that makes it an interesting subject of study.
Wirkmechanismus
The mechanism of action of 2-(cyclopropylmethoxymethyl)-N-methyl-N-propan-2-ylmorpholine-4-carboxamide is not fully understood. However, it has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been found to have an effect on the central nervous system by acting as a modulator of neurotransmitters.
Biochemical and Physiological Effects:
Studies have shown that 2-(cyclopropylmethoxymethyl)-N-methyl-N-propan-2-ylmorpholine-4-carboxamide has several biochemical and physiological effects. It has been found to have antitumor activity in various cancer cell lines, including breast, lung, and colon cancer. It has also been found to have an effect on the central nervous system by modulating neurotransmitters such as dopamine and serotonin.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(cyclopropylmethoxymethyl)-N-methyl-N-propan-2-ylmorpholine-4-carboxamide in lab experiments include its potential use in cancer research and its effects on the central nervous system. However, the limitations of using this compound include its complex synthesis process and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 2-(cyclopropylmethoxymethyl)-N-methyl-N-propan-2-ylmorpholine-4-carboxamide. One potential direction is to further study its effects on the central nervous system and its potential use in treating neurological disorders. Another direction is to investigate its potential use in combination with other drugs for cancer treatment. Additionally, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
In conclusion, 2-(cyclopropylmethoxymethyl)-N-methyl-N-propan-2-ylmorpholine-4-carboxamide is a compound with potential applications in scientific research, particularly in cancer and neurological disorders. Further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
Synthesemethoden
The synthesis of 2-(cyclopropylmethoxymethyl)-N-methyl-N-propan-2-ylmorpholine-4-carboxamide is a complex process that involves several steps. The first step involves the reaction of cyclopropylmethanol with chloromethyl methyl ether to form 2-(cyclopropylmethoxymethyl)oxirane. This intermediate product is then reacted with N-methyl-N-propan-2-ylmorpholine-4-carboxamide to form 2-(cyclopropylmethoxymethyl)-N-methyl-N-propan-2-ylmorpholine-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
2-(cyclopropylmethoxymethyl)-N-methyl-N-propan-2-ylmorpholine-4-carboxamide has several potential applications in scientific research. It has been found to have antitumor activity and has been studied for its potential use in cancer treatment. It has also been studied for its effects on the central nervous system and its potential use in treating neurological disorders.
Eigenschaften
IUPAC Name |
2-(cyclopropylmethoxymethyl)-N-methyl-N-propan-2-ylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-11(2)15(3)14(17)16-6-7-19-13(8-16)10-18-9-12-4-5-12/h11-13H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSSIMPMWVCUEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C(=O)N1CCOC(C1)COCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopropylmethoxymethyl)-N-methyl-N-propan-2-ylmorpholine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(2-Cyclopent-2-en-1-ylacetyl)piperazin-1-yl]-3-methoxypropan-1-one](/img/structure/B7634290.png)
![1-[4-(4,4-Difluorocyclohexanecarbonyl)piperazin-1-yl]-3-methoxypropan-1-one](/img/structure/B7634291.png)

![N-[5-(hydroxymethyl)-2,4-dimethylphenyl]-2-methoxy-2-methylpropanamide](/img/structure/B7634300.png)
![1-Cyclopropyl-5-[1-(1-phenylpropylsulfonyl)ethyl]tetrazole](/img/structure/B7634305.png)
![1-[(5-Ethyl-1,3-thiazol-2-yl)methyl]-3-[1-(3-methoxypyridin-4-yl)ethyl]urea](/img/structure/B7634313.png)


![2-[[3-(4-Ethylpiperazin-1-yl)-2-methylpropyl]amino]-5-fluorobenzonitrile](/img/structure/B7634342.png)
![[4-[(3-Methoxyphenyl)methyl]piperidin-1-yl]-(4-methoxypiperidin-1-yl)methanone](/img/structure/B7634354.png)

![(2S)-2-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide](/img/structure/B7634360.png)
![N-[[6-(2-methylimidazol-1-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide](/img/structure/B7634364.png)
